ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the condensation of 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoxaline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoxaline or benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-((2-ethylphenyl)amino)nicotinic acid: Shares structural similarities but differs in its functional groups and overall activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Similar in terms of having multiple aromatic rings and potential biological activities.
Uniqueness
Ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Biological Activity
Ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that integrates multiple pharmacophoric elements. The biological activity of this compound is primarily derived from its structural components, which include a benzothiophene core known for its diverse pharmacological properties.
Biological Significance of Benzothiophene Derivatives
Benzothiophene derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been reported to exhibit:
- Anticancer Activity : Many benzothiophene derivatives act as potent anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Properties : They are known to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Antimicrobial Effects : Some derivatives have shown efficacy against various bacterial and fungal strains.
The compound is expected to share similar properties due to its structural resemblance to other biologically active benzothiophene derivatives .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Kinases : The presence of the pyrroloquinoxaline moiety suggests potential inhibition of various kinases involved in cell signaling and proliferation.
- Modulation of Inflammatory Pathways : The compound may inhibit NF-kB signaling, thereby reducing inflammation and associated pathologies.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Case Studies and Experimental Findings
Research on benzothiophene derivatives has provided insights into their biological activities:
Anticancer Activity
A study demonstrated that benzothiophene-based compounds exhibited significant cytotoxicity against several cancer cell lines including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory potential of similar compounds through the inhibition of COX-II and reduction in pro-inflammatory cytokine levels. This suggests that this compound may also possess similar properties .
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that modifications on the benzothiophene scaffold can significantly influence biological activity. Key factors include:
Structural Feature | Activity Impact |
---|---|
Presence of electron-donating groups | Enhances anticancer potency |
Substituents on the phenyl ring | Modulates selectivity for targets |
Alkyl chain length | Affects lipophilicity and bioavailability |
Properties
Molecular Formula |
C30H29N5O3S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 2-[[2-amino-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H29N5O3S/c1-3-17-13-15-18(16-14-17)35-26(31)24(25-27(35)33-21-11-7-6-10-20(21)32-25)28(36)34-29-23(30(37)38-4-2)19-9-5-8-12-22(19)39-29/h6-7,10-11,13-16H,3-5,8-9,12,31H2,1-2H3,(H,34,36) |
InChI Key |
HFRGOEMTVLBLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OCC)N |
Origin of Product |
United States |
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